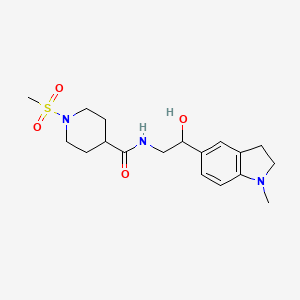
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses unique properties that make it an attractive target for various applications.
Wirkmechanismus
The mechanism of action of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to function by selectively binding to certain receptors or enzymes in cells and tissues, leading to specific biological effects.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is its high selectivity for certain cells and tissues, which makes it an attractive target for drug delivery and imaging applications. However, its use in lab experiments may be limited by its high cost and low availability.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
In conclusion, N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is a promising compound that has potential for various scientific research applications. Its unique properties make it an attractive target for drug delivery and imaging applications, and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylamine with 1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide has been widely used in scientific research due to its unique properties. It has been studied for its potential as a drug delivery system, as it can selectively target cancer cells and release drugs in a controlled manner. It has also been studied for its potential as a fluorescent probe for imaging biological systems, as it has a high quantum yield and good photostability.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-4-15(11-14(13)2)22-8-5-16(18(22)24)17(23)21-19(12-20)6-9-25-10-7-19/h3-4,11,16H,5-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXAWAZEMMBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)NC3(CCOCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2476064.png)
![6-Bromo-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2476065.png)
![2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine](/img/structure/B2476068.png)
![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)
![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)
![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)


![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)


![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)